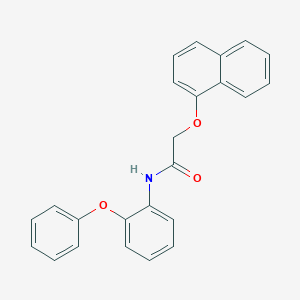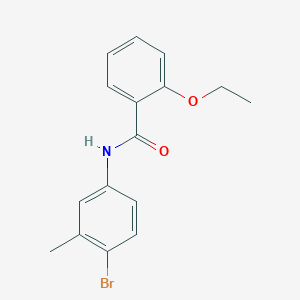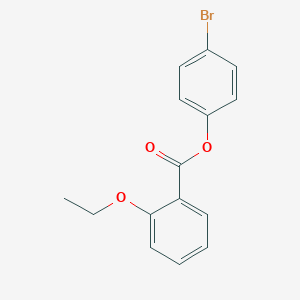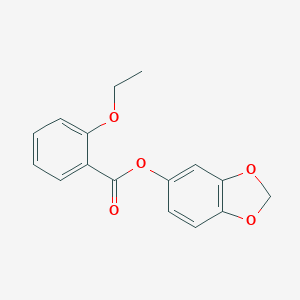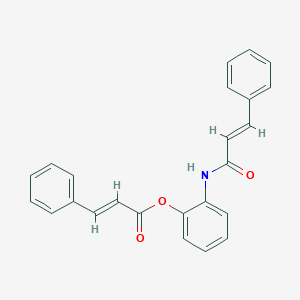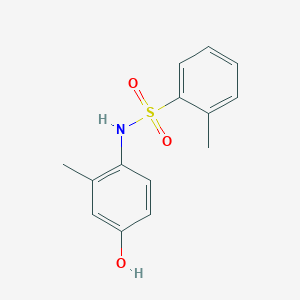
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide, also known as NS398, is a selective cyclooxygenase-2 (COX-2) inhibitor. It is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research for its potential therapeutic applications.
Wirkmechanismus
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide selectively inhibits COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which allows for the investigation of the specific role of COX-2 in various biological processes. N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide is also relatively stable and can be easily synthesized, making it a useful tool for researchers. However, N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions for the use of N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide in scientific research. One potential application is in the development of new treatments for cancer and other diseases. N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells, and further research may reveal its potential as a therapeutic agent. Additionally, N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand the potential of N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide in these areas.
Synthesemethoden
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-methylbenzenesulfonyl chloride with 4-hydroxy-2-methylphenol in the presence of a base. The resulting intermediate is then reacted with N-methylmorpholine to form N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has been used in preclinical studies to investigate its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C14H15NO3S |
|---|---|
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-10-5-3-4-6-14(10)19(17,18)15-13-8-7-12(16)9-11(13)2/h3-9,15-16H,1-2H3 |
InChI-Schlüssel |
HRXWOLSNNBWOMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)O)C |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)

![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)
![5-[(2-Methoxybenzoyl)oxy]-1-naphthyl 2-methoxybenzoate](/img/structure/B290639.png)


